Zuclomifene is a stilbenoid. A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue. Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal. Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04) The cis or (Z)-isomer of clomiphene.
Related Compounds
Zuclomiphene
Compound Description: Zuclomiphene, or cis-clomiphene, is one of the two stereoisomers of clomiphene citrate. It is generally considered to have more estrogenic activity than its counterpart, enclomiphene [, , , , , , , ]. Research suggests that zuclomiphene might be responsible for some of the adverse effects associated with clomiphene citrate, particularly those related to the eye and male reproductive organs due to its accumulation in these tissues [, ].
Relevance: Zuclomiphene is structurally identical to clomiphene except for the spatial arrangement of its atoms around a double bond, making it a geometric isomer of the drug. While both isomers are found in the marketed mixture of clomiphene citrate, they possess distinct pharmacological profiles. Zuclomiphene's estrogenic properties contrast with the predominantly anti-estrogenic effects of enclomiphene [, , , , , , , ].
Enclomiphene
Compound Description: Enclomiphene, or trans-clomiphene, is the other stereoisomer found in the clomiphene citrate mixture. Unlike zuclomiphene, enclomiphene exhibits predominantly anti-estrogenic activity [, , , , , , , ]. This has led to growing interest in its potential therapeutic use as a single isomer for treating male hypogonadism and restoring sperm counts without compromising fertility, as it selectively stimulates the hypothalamic-pituitary-gonadal axis to increase testosterone production [, , ].
Relevance: Enclomiphene is a geometric isomer of clomiphene and differs from zuclomiphene only in the spatial arrangement of its atoms around a double bond. Despite their structural similarities, enclomiphene and zuclomiphene have opposing effects on estrogen receptors. Enclomiphene acts as an antagonist, blocking estrogen's effects, while zuclomiphene demonstrates more agonistic activity, mimicking estrogen [, , , , , , , ]. This distinction is crucial in understanding the distinct pharmacological profiles of these clomiphene isomers.
Tamoxifen
Compound Description: Tamoxifen is a well-known anti-estrogen medication primarily used in the treatment and prevention of breast cancer. Like clomiphene, it acts as a selective estrogen receptor modulator (SERM) [, ].
17β-Estradiol
Compound Description: 17β-Estradiol (E2) is the most potent naturally occurring estrogen hormone in females, playing a crucial role in the development and regulation of the female reproductive system. It exerts its effects by binding to estrogen receptors in various tissues, including the uterus, ovaries, and pituitary gland [, , , ].
Relevance: 17β-Estradiol serves as a crucial point of reference when studying the effects of clomiphene and its isomers. By comparing the actions of these compounds on estrogen-sensitive tissues and processes, researchers can determine whether they mimic (agonist), block (antagonist), or partially mimic estrogen's effects [, , , ]. This comparative approach is fundamental in understanding the complex pharmacology of clomiphene and its isomers.
Relevance: DES serves as a potent estrogenic compound that helps researchers study the effects of estrogen on different tissues and the potential impact of estrogenic or anti-estrogenic compounds like clomiphene and its isomers [, ]. By comparing the effects of clomiphene, its isomers, and DES on estrogen-sensitive parameters, researchers can further elucidate the mechanisms of action and potential risks and benefits of these compounds.
Other Related Compounds:
ICI 47,699: A synthetic estrogen agonist with structural similarities to tamoxifen, used to study the estrogenic and antiestrogenic properties of clomiphene and its isomers [, ].
Monohydroxytamoxifen: A metabolite of tamoxifen with mixed estrogenic and antiestrogenic properties, studied alongside clomiphene isomers to understand the structural determinants of antiestrogen action [].
CI628: A synthetic compound related to tamoxifen, exhibiting both estrogenic and antiestrogenic activities, investigated alongside clomiphene isomers to elucidate the relationship between structure and antiestrogen action [, , , ].
9599: An enclomiphene analog with a modified diethylaminoethoxy side chain, investigated for its antitumor activity and affinity for estrogen receptors and antiestrogen-binding sites [].
6866: Another enclomiphene analog with an altered side chain, studied alongside clomiphene for its antitumor activity and binding affinity to estrogen receptors and antiestrogen-binding sites [].
10222: An enclomiphene analog featuring a modified side chain, studied in comparison to clomiphene for its effects on tumor cell growth and interaction with estrogen receptors and antiestrogen-binding sites [].
MER-25: An antiestrogen compound investigated for its ability to inhibit lordosis behavior in guinea pigs and compared with clomiphene isomers to understand the role of estrogen in this behavior [].
U-11,100A: A potent antiestrogen used in studies exploring the nuclear binding of estrogen receptors, compared with clomiphene isomers to elucidate the mechanisms of estrogen and antiestrogen action [, ].
Nafoxidine: A triphenylethylene derivative with antiestrogenic activity, investigated alongside clomiphene for its effects on gap junction modulation in the rat uterus and its role in estrogen-dependent responses [, ].
CI 680: An antiestrogen compound studied for its effects on uterine tissue and compared with clomiphene isomers to determine their impact on estrogen-mediated responses [, ].
R2858 and RU16117: Synthetic estrogen agonists used as positive controls in studies investigating the estrogenic activity of clomiphene isomers and their effects on prolactin synthesis [].
ICI 3188, Tri(4-hydroxyphenyl)chloroethylene, Bisphenol, and Trianisylchloroethylene: Compounds with varying degrees of estrogenic and antiestrogenic activities, used to classify the actions of clomiphene isomers based on their effects on prolactin synthesis [].
LN2299: The cis geometric isomer of a triphenylbromethylene, found to be a full estrogen agonist with activity comparable to zuclomiphene [].
Cyclofenyl and Deacetylated Cyclofenyl: Compounds with partial estrogen agonist activity, studied alongside clomiphene isomers to understand the structural features that influence estrogenic activity [].
LN2833 and LN2839: Compounds with antiestrogenic activity but lacking estrogenic properties, investigated to determine the structural elements crucial for antiestrogen action in comparison to clomiphene isomers [].
Atrazine: A widely used herbicide known to disrupt endocrine function in animals, studied in conjunction with clomiphene citrate to evaluate the potential protective effects of clomiphene against atrazine-induced biochemical changes [].
Letrozole and Anastrozole: Aromatase inhibitors that prevent the conversion of androgens to estrogens, studied as alternative treatments for ovulatory disorders and compared with clomiphene citrate in terms of efficacy and safety [].
Source and Classification
Zuclomiphene is derived from clomiphene, which was first synthesized in 1956. Clomiphene itself is a mixture of two isomers: the cis isomer (zuclomiphene) and the trans isomer (enclomiphene). The European Medicines Agency recognizes clomiphene for treating ovulatory failure in women, while zuclomiphene's role has been more niche, often seen as an impurity in formulations of enclomiphene citrate.
Synthesis Analysis
The synthesis of zuclomiphene can be achieved through various methods, with one notable approach being the stereoselective nickel(II)-catalyzed addition of aryl Grignard reagents to alkynes. Specifically, 4-fluorophenylmagnesium bromide can be added to 1,2-diphenylacetylene to yield zuclomiphene. This method emphasizes the importance of controlling stereochemistry during synthesis to favor the production of the desired isomer.
Conditions: Standard laboratory conditions suitable for organometallic reactions
Molecular Structure Analysis
Zuclomiphene has a complex molecular structure characterized by its triphenylethylene backbone. Its molecular formula is C26H28Cl2, and it exhibits a distinct geometric configuration due to the presence of double bonds within its structure.
Structural Data
Molecular Weight: Approximately 408.41 g/mol
Isomeric Configuration: Cis (Z) form
Functional Groups: Contains multiple phenyl groups and a chloro substituent.
X-ray crystallography techniques have been employed to elucidate its three-dimensional structure, confirming the stereochemical configuration critical for its biological activity.
Chemical Reactions Analysis
Zuclomiphene participates in several chemical reactions typical for compounds with multiple functional groups. It can undergo:
Nucleophilic substitutions: Due to the presence of electrophilic centers.
Rearrangements: Under specific conditions that facilitate structural changes.
Crystallization processes: To purify and isolate different isomers from mixtures.
Relevant Technical Details
Solubility: Sparingly soluble in organic solvents like methanol and ethanol.
Stability: Stability studies indicate that it maintains its structural integrity under standard storage conditions.
Mechanism of Action
The mechanism of action for zuclomiphene involves its interaction with estrogen receptors. As an estrogen receptor modulator, it can act as both an agonist and antagonist depending on the tissue type:
In ovarian tissues, it acts as an antagonist, blocking estrogen's effects and promoting ovulation.
In other tissues such as bone and uterus, it may exert agonistic effects, promoting estrogen-like activity.
This dual action is crucial for its therapeutic applications in treating conditions related to hormonal imbalances.
Physical and Chemical Properties Analysis
Zuclomiphene exhibits several notable physical and chemical properties:
Appearance: White to pale yellow crystalline powder.
Hygroscopicity: Slightly hygroscopic.
Solubility Profile:
Sparingly soluble in methanol and ethanol.
Slightly soluble in ethyl acetate and tetrahydrofuran.
Analytical Data
Thermal analysis techniques such as Thermo-Gravimetric Analysis-Differential Scanning Calorimetry have been utilized to assess thermal stability and polymorphic forms of zuclomiphene.
Applications
Zuclomiphene's primary applications are found within reproductive health:
Ovulation Induction: Used in fertility treatments to stimulate ovulation by modulating hormonal pathways.
Research Applications: Investigated for its potential role in understanding estrogen receptor dynamics and developing new therapies for hormone-related disorders.
Slightly soluble SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
cis-Clomiphene Hydrochloride is the cis isomer of Clomiphene. It is found to be antiestrogenic and a less potent inhibitor of LH secretion than the trans isomer.